3,3'-Diaminobiphenyl-4,4'-dicarboxylic acid
Overview
Description
3,3’-Diaminobiphenyl-4,4’-dicarboxylic acid is an organic compound with the molecular formula C14H12N2O4. It is a derivative of biphenyl, featuring two amino groups and two carboxylic acid groups positioned on the biphenyl structure. This compound is known for its applications in various fields, including chemistry, biology, and materials science.
Preparation Methods
The synthesis of 3,3’-Diaminobiphenyl-4,4’-dicarboxylic acid typically involves the reduction of 2-nitrobenzoic acid with zinc dust and sodium hydroxide solution. The resultant hydrazobenzene-2,2’-dicarboxylic acid is then rearranged by heating with hydrochloric acid. The free benzidine-3,3’-dicarboxylic acid is precipitated from the hydrochloric acid solution by adding ammonia or sodium acetate . Industrial production methods may also include electrolytic reduction followed by rearrangement with dilute sulfuric acid .
Chemical Reactions Analysis
3,3’-Diaminobiphenyl-4,4’-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.
Substitution: It can undergo substitution reactions where the amino or carboxylic acid groups are replaced by other functional groups.
Common reagents used in these reactions include zinc dust, sodium hydroxide, hydrochloric acid, and ammonia . Major products formed from these reactions include hydrazobenzene-2,2’-dicarboxylic acid and benzidine-3,3’-dicarboxylic acid .
Scientific Research Applications
3,3’-Diaminobiphenyl-4,4’-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3’-Diaminobiphenyl-4,4’-dicarboxylic acid involves its interaction with molecular targets and pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can influence various biochemical pathways and processes .
Comparison with Similar Compounds
3,3’-Diaminobiphenyl-4,4’-dicarboxylic acid can be compared with other similar compounds, such as:
4,4’-Diaminobiphenyl-3,3’-dicarboxylic acid: Similar structure but different positioning of functional groups.
3,3’-Dicarboxybiphenyl: Lacks amino groups.
4-Amino-3-methylbiphenyl: Contains a single amino group and a methyl group.
The uniqueness of 3,3’-Diaminobiphenyl-4,4’-dicarboxylic acid lies in its specific arrangement of amino and carboxylic acid groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-amino-4-(3-amino-4-carboxyphenyl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c15-11-5-7(1-3-9(11)13(17)18)8-2-4-10(14(19)20)12(16)6-8/h1-6H,15-16H2,(H,17,18)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHRJJWMKQMOFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)C(=O)O)N)N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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